molecular formula C20H19ClN4O5S2 B2642502 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE CAS No. 894945-56-3

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2642502
CAS No.: 894945-56-3
M. Wt: 494.97
InChI Key: IWVUSRAWZZMFAA-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, linked to an acetamide moiety that is further substituted with a 5-chloro-2,4-dimethoxyphenyl group. This unique arrangement of functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with the acetamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O5S2/c1-29-15-9-16(30-2)14(8-13(15)21)24-18(26)11-31-20-23-10-17(19(22)25-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVUSRAWZZMFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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